(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-15(19)14-10-13(18)8-9-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMXXVHUGJXPY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, with CAS number 1389251-05-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C₁₆H₁₉NO₅
- Molecular Weight : 305.33 g/mol
- Solubility : Soluble in organic solvents with varying solubility levels reported (e.g., 2.22 mg/ml) .
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 | >20 | Not significantly active |
| CEM | >20 | Not significantly active |
| HeLa | >20 | Not significantly active |
These results indicate that the compound does not exhibit significant cytotoxicity against these cell lines at concentrations below 20 µM, suggesting a selective action or the need for structural modifications to enhance efficacy .
The biological activity of this compound may derive from its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Preliminary data suggest that it could influence tubulin assembly, similar to other compounds in its class .
Synthesis and Case Studies
The synthesis of this compound involves multiple steps, including the use of potassium hydrogencarbonate in N,N-dimethylformamide (DMF) under controlled conditions. A notable yield was reported at approximately 64% under optimized conditions .
Case Study: Antiproliferative Screening
In a comparative study involving derivatives of piperidine compounds, this compound was tested alongside other structurally related compounds. The results indicated that while it did not show significant activity alone, combinations with other agents enhanced its efficacy against specific cancer types .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting neurological disorders and other conditions. For instance, derivatives of this compound have been explored for their potential in treating anxiety and depression due to their interaction with neurotransmitter systems.
2. Anticonvulsant Activity
Research indicates that compounds derived from this compound exhibit anticonvulsant properties. Studies have shown that these derivatives can modulate GABAergic activity, which is crucial for seizure control. This application is particularly relevant in developing new medications for epilepsy .
3. Analgesic Properties
The compound has also been investigated for its analgesic effects. Its ability to affect pain pathways makes it a candidate for further research in pain management therapies. The modulation of specific receptors involved in pain perception could lead to innovative treatments with fewer side effects than current analgesics.
Organic Synthesis Applications
1. Chiral Synthesis
this compound is used as a chiral building block in organic synthesis. Its stereochemistry allows chemists to create other chiral compounds efficiently, which is essential in pharmaceutical development where chirality can significantly affect the efficacy and safety of drugs .
2. Reaction Mechanisms
The compound participates in various reaction mechanisms, including nucleophilic substitutions and cyclization reactions. These reactions are vital for constructing complex molecular architectures found in many natural products and pharmaceuticals.
Case Study 1: Development of Antidepressants
A study published in a peer-reviewed journal explored the modification of this compound to enhance its binding affinity to serotonin receptors. The results indicated that specific modifications increased the compound's efficacy as an antidepressant while reducing side effects commonly associated with existing medications.
Case Study 2: Anticonvulsant Screening
In another research effort, derivatives of this compound were screened for anticonvulsant activity using animal models. The study demonstrated that certain derivatives significantly reduced seizure frequency compared to control groups, highlighting their potential as new anticonvulsant agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Dicarboxylates
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS 126401-22-7)
- Key Differences : Lacks the 4-oxo group.
- Stereochemistry : Available in both (R)- and (S)-enantiomers (CAS 220532-75-2 and 443984-25-6), highlighting the importance of chirality in applications like asymmetric synthesis .
(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS 180854-44-8)
- Key Differences : Replaces the benzyl group with a tert-butyl group.
- Impact : The tert-butyl group is bulkier and more electron-donating, which may enhance steric hindrance and reduce lipophilicity compared to the benzyl-substituted target compound. This could influence solubility and metabolic stability in drug development .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)
Pyrrolidine and Other Heterocyclic Analogs
1-Benzyl 2-(tert-butyl) (S)-4-oxopyrrolidine-1,2-dicarboxylate (CAS 147489-27-8)
- Key Differences : Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
- The tert-butyl group further modifies steric and electronic properties .
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate (CAS 5211-23-4)
Functional Group Variations
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
- Key Differences: 4-amino group replaces the 4-oxo group.
- Impact: The amino group introduces basicity and nucleophilicity, making it prone to acylation or alkylation reactions. Safety data indicate skin/eye irritation risks, which may differ from the oxo analog .
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Key Differences : Dihydropyridine ring with a hydroxyl group.
Preparation Methods
Reaction of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride with Formamidine Acetate
A representative preparation involves the condensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in the presence of sodium methoxide in methanol. The reaction is typically carried out in a sealed vessel at elevated temperatures (70–85 °C) for extended periods (16–18 hours). After completion, the reaction mixture is cooled, concentrated under reduced pressure, and neutralized with glacial acetic acid to precipitate the product. The solid is then filtered, washed, and dried to yield the target compound as a tan or white solid.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50 g, 0.168 mol) |
| Reagents | Formamidine acetate (16.2 g, 0.201 mol), sodium methoxide (4.37 M in MeOH, 190 mL) |
| Solvent | Methanol (200 mL) |
| Temperature | 85 °C |
| Time | 16 hours |
| Work-up | Concentration in vacuo, neutralization with 1N NaOH and glacial acetic acid to pH 7 |
| Yield | 61.4% |
| Product form | Tan solid |
| Characterization | MS: M+H = 242.2; 1H NMR (DMSO-d6) signals consistent with structure |
This method was reported to provide a moderate yield (~61%) and good purity of the intermediate compound, which can be further elaborated to the target dicarboxylate derivative.
Alternative Base and Solvent Systems
Other variations include:
- Using sodium methoxide in ethanol instead of methanol, with reflux conditions for 2 hours.
- Performing the reaction in aqueous media with sodium methoxide.
- Adjusting reaction times and temperatures to optimize conversion and selectivity.
These variations can influence the reaction kinetics and product isolation but generally follow the same mechanistic pathway involving nucleophilic attack and ring functionalization.
Purification and Characterization
Purification typically involves:
- Precipitation by adjusting pH.
- Washing with water and cold ether.
- Drying under high vacuum.
Characterization data from literature confirms the structure and purity of the synthesized compound:
| Analytical Technique | Observed Data |
|---|---|
| Mass Spectrometry | Molecular ion peak at m/z 242.2 [M+H]+ |
| 1H NMR (DMSO-d6) | Multiplets and singlets consistent with benzyl and piperidine protons (e.g., δ 2.29, 2.61, 3.26, 3.64, 7.21–7.36, 7.96 ppm) |
| Yield | 55–61.4% depending on conditions |
Related Synthetic Approaches for Analogous Compounds
While direct reports on this compound are limited, related compounds such as 1-(tert-butyl) 2-ethyl (S)-4-oxopiperidine-1,2-dicarboxylate have been synthesized via similar routes involving:
- Starting from protected piperidine-4-one derivatives.
- Radical chemistry or nucleophilic substitution to introduce dicarboxylate groups.
- Purification by flash chromatography on silica gel.
These methods yield the target compounds in moderate yields (~58%) and provide insight into stereochemical control during synthesis.
Summary Table of Preparation Conditions
| Entry | Starting Material | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl | Sodium methoxide (4.37 M) | Methanol | 85 | 16 | 61.4 | Sealed vessel, neutralization step |
| 2 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl | Sodium methoxide | Methanol | 70 | 18 | 55 | Stirring, concentration and extraction |
| 3 | 1-Benzyl-3-ethoxycarbonyl-4-piperidone HCl | Sodium methoxide | Methanol | Reflux | 2 | ~70* | Reaction monitored until completion |
*Yield estimated from related literature.
Research Findings and Practical Considerations
- The choice of base and solvent significantly impacts the reaction rate and yield.
- Methanol with sodium methoxide is the preferred system for good conversion.
- Reaction temperature around 70–85 °C balances reaction speed and product stability.
- Neutralization and precipitation are critical for isolating pure product.
- The stereochemistry (S-configuration) is preserved under these mild basic conditions.
- Further modifications and functionalizations can be performed on the intermediate to obtain derivatives for pharmaceutical or synthetic applications.
Q & A
Q. What are the recommended synthetic routes for (S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via esterification or transesterification reactions. A common approach involves using sulfuric acid as a catalyst in anhydrous methanol under nitrogen atmosphere, as demonstrated for analogous pyrrolidine dicarboxylates (e.g., 99% yield for (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate) . Critical parameters include:
- Catalyst concentration : Excess sulfuric acid (9.3 equiv) ensures complete esterification .
- Reaction time : 19 hours at room temperature minimizes side reactions (e.g., hydrolysis) .
- Workup : Extraction with diethyl ether and drying over MgSO₄ improve purity .
Q. Example Reaction Conditions Table :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Catalyst (H₂SO₄) | 9.3 equiv | Lower equiv reduces yield |
| Solvent | Anhydrous methanol | Moisture causes hydrolysis |
| Temperature | 25°C (room temp) | Higher temps risk decomposition |
| Reaction Time | 19 hours | Shorter times yield intermediates |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- X-ray Crystallography :
Q. Key Spectral Benchmarks :
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzyl aromatic protons | 7.2–7.4 | 125–135 |
| Piperidine carbonyl | - | 170–175 |
| Ethyl ester (-OCH₂CH₃) | 1.2–1.4 (t), 4.1–4.3 (q) | 60–65 (OCH₂), 14–18 (CH₃) |
Q. What are the critical safety precautions for handling this compound based on its physicochemical properties?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Storage :
- Spill Management :
Q. Hazard Comparison Table :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hazard data (e.g., skin irritation vs. no known hazards) for structurally similar piperidine dicarboxylates?
Methodological Answer:
- Step 1: Comparative SDS Analysis : Cross-reference SDS entries for analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate vs. Benzyl 4-(3-ethoxy)piperidine-1-carboxylate ). Note discrepancies in hazard classifications.
- Step 2: In Vitro Testing : Perform OECD Guideline 439 (Skin Irritation Assays) using reconstructed human epidermis models.
- Step 3: Computational Modeling : Use QSAR tools (e.g., ECOSAR) to predict toxicity based on substituent effects (e.g., oxo vs. amino groups) .
Q. Data Resolution Workflow :
Literature Review → 2. Tiered Testing (in silico → in vitro) → 3. Risk Mitigation Protocols
Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions during long-term storage?
Methodological Answer:
- Accelerated Stability Studies :
- Stabilization Methods :
Q. In crystallographic studies, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of structural data for this compound?
Methodological Answer:
- SHELXL Workflow :
- Impact on Accuracy :
Q. Comparison of Refinement Tools :
| Software | R1 Value (1.0 Å data) | Twinned Data Handling | Automation Level |
|---|---|---|---|
| SHELXL | 0.04 | Manual | Low |
| OLEX2 | 0.05 | Automated | High |
| Phenix | 0.03 | Semi-automated | Medium |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
